molecular formula C8H10N2 B1580595 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine CAS No. 23747-48-0

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

Cat. No. B1580595
CAS RN: 23747-48-0
M. Wt: 134.18 g/mol
InChI Key: YZEFQPIMXZVPKP-UHFFFAOYSA-N
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Description

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine is a major flavor compound of palm sugar. It is also found in coffee and cooked meat . It has a nutty aroma .


Synthesis Analysis

The synthesis of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine can be achieved through the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one and ethylene diamine .


Molecular Structure Analysis

The molecular structure of 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The molecular weight is 134.18 .


Physical And Chemical Properties Analysis

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine has a refractive index of 1.527 . It has a boiling point of 96-99 °C at 20 mmHg and a density of 1.055 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Alkyl-5H-cyclopenta[b]pyrazines : These compounds are synthesized through the thermal degradation of 5-acetoxy-5H-6,7-dihydrocyclopenta[b]pyrazines. The process involves treatment of alkyl-5H-6,7-dihydrocyclopenta[b]pyrazine N-oxides with acetic anhydride. Such pyrazines are known for their interesting organoleptic properties, especially in roasted food flavors (Flament et al., 1976).

  • Chemical Synthesis and Analysis : The condensation of cyclopentenolones with alkylenediamines or aliphatic α-diketones with 1,2-diaminocyclopentanes is another method for preparing alkyl-5H-6,7-dihydrocyclopenta[b]pyrazines. Products from this method are further analyzed using NMR and mass spectra to understand their chemical properties (Flament, Sonnay, & Ohloff, 1973).

Pharmaceutical Research

  • Novel Purinyl-1'-homocarbanucleosides Synthesis : This compound is utilized in the synthesis of novel purinyl-1'-homocarbanucleosides based on a cyclopenta[b]pyrazine scaffold. These nucleosides have potential applications in drug discovery and development (Balo et al., 2008).

  • Anticancer Agents Development : Chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, related to the pyrazine family, have shown promising antitumor activity in various in vivo experiments. This highlights its potential role in developing new anticancer therapies (Temple & Rener, 1989).

properties

IUPAC Name

5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-2-3-7-8(6)10-5-4-9-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFQPIMXZVPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=CN=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047196
Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Source EPA DSSTox
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Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

light yellow to amber liquid with a peanut odour
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents, miscible at room temperature (in ethanol)
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.048-1.059
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/847/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

CAS RN

23747-48-0
Record name 5-Methyl-6,7-dihydro-5H-cyclopentapyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23747-48-0
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Record name 5-Methyl-6,7-dihydro-5H-cyclopentylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Cyclopentapyrazine, 6,7-dihydro-5-methyl-
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Record name 6,7-Dihydro-5-methyl-5H-cyclopentapyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-5-methyl-5H-cyclopentapyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYL-6,7-DIHYDRO-5H-CYCLOPENTYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IDR3PHAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037149
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
P Schieberle, W Grosch - Zeitschrift für Lebensmittel-Untersuchung und …, 1985 - Springer
The volatile compounds from equal amounts of both wheat and rye bread crust were isolated and fractionated, and their aromagrams were compared. The flavour compounds that were …
Number of citations: 0 link.springer.com
S Zhang, L Sun, F Yan, Q Li, R Chen, Z Zhang, X Lai… - LWT, 2023 - Elsevier
Oolong tea is famous for its rich floral and fruity aroma which further develops into a distinct aged aroma over time. Storage plays an important role in the quality of the aroma. However, …
Number of citations: 0 www.sciencedirect.com
V Petkevičius, J Vaitekūnas, D Tauraitė… - Advanced Synthesis …, 2019 - Wiley Online Library
Aromatic N‐oxides (ArN−OX) are desirable biologically active compounds with a potential for application in pharmacy and agriculture industries. As biocatalysis is making a great …
Number of citations: 15 onlinelibrary.wiley.com
J Stankevičiūtė, J Vaitekūnas, V Petkevičius… - Scientific Reports, 2016 - nature.com
Pyridinols and pyridinamines are important intermediates with many applications in chemical industry. The pyridine derivatives are in great demand as synthons for pharmaceutical …
Number of citations: 21 www.nature.com
G Greco, E Núñez-Carmona, M Abbatangelo, P Fava… - 2021 - iris.unimore.it
Coffee capsules have become one of the most used methods to have a coffee in the last few years. In this work, coffee was prepared using a professional espresso coffee machine. We …
Number of citations: 2 iris.unimore.it
G Greco, E Núñez-Carmona, M Abbatangelo, P Fava… - Separations, 2021 - mdpi.com
Coffee capsules have become one of the most used methods to have a coffee in the last few years. In this work, coffee was prepared using a professional espresso coffee machine. We …
Number of citations: 9 www.mdpi.com
EA Ongo, G Montevecchi, A Antonelli… - Food Research …, 2020 - Elsevier
Volatile metabolites of Philippine Arabica and Robusta coffee beans in both forms standard (not-eaten by the Asian palm civet) and civet coffee grown in different Philippine regions …
Number of citations: 42 www.sciencedirect.com
KM Yang, MC Cheng, ZS Ye, LP Chu, HC Chen - Molecules, 2022 - mdpi.com
Arachis hypogaea L. ‘Tainan 14’ has purple skin characteristics. This study investigated the effects of different materials (shelled or unshelled peanuts) and temperatures (120 or 140 C) …
Number of citations: 1 www.mdpi.com
MAR Moskowitz - 2012 - search.proquest.com
The non-enzymatic reaction between sugars and amino acids, also known as the Maillard reaction, affects many aspects of food quality, including color, taste and aroma formation, …
Number of citations: 4 search.proquest.com
MMC Mahmud, RA Shellie… - Comprehensive Reviews in …, 2020 - Wiley Online Library
Sensory analysis is a key method to assess flavor quality and to characterize consumer preference and acceptance, whereas instrumental analysis helps to identify flavor compounds. …
Number of citations: 44 ift.onlinelibrary.wiley.com

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